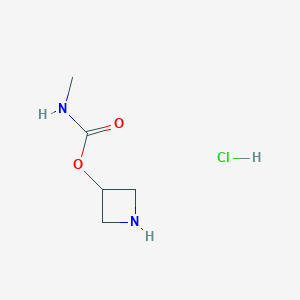

azetidin-3-yl N-methylcarbamate hydrochloride

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of azetidin-3-yl N-methylcarbamate hydrochloride typically involves the reaction of azetidine with N-methylcarbamate under specific conditions. One common method includes the use of azetidine-3-carboxylic acid as a starting material, which is then reacted with methyl isocyanate in the presence of a suitable catalyst to form the desired product . The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and output .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The azetidine ring undergoes nucleophilic substitution due to its inherent ring strain. Key examples include:

Reaction with Amines

Azetidin-3-yl N-methylcarbamate hydrochloride reacts with primary/secondary amines under mild conditions to form substituted derivatives. For example:

-

Example : Reaction with benzylamine in acetonitrile at 65°C for 4 hours yields 1,3′-biazetidine derivatives (64% yield) .

-

Conditions : DBU (1,8-diazabicycloundec-7-ene) as base, polar aprotic solvents (e.g., CH₃CN).

Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

| Substrate | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| Indazole | Azetidine-indazole hybrid | Microwave, 150°C, 2 hours | 55% | |

| Imidazole | Azetidine-imidazole | Reflux in THF, 12 hours | 53% |

Oxidation Reactions

The carbamate group and azetidine ring are susceptible to oxidation:

Peroxide-Mediated Oxidation

-

Reagents : H₂O₂ (30%), KMnO₄ (aqueous)

-

Products : Oxidized derivatives with ketone or epoxide functionalities.

-

Mechanism : Radical intermediates form, leading to ring-opening or carbonyl group modification.

Catalytic Oxidation

| Catalyst | Conditions | Major Product | Application |

|---|---|---|---|

| Pd/C (10%) | O₂ atmosphere, 80°C | N-Oxide derivatives | Antimicrobial agents |

Reduction Reactions

Selective reduction of the carbamate carbonyl or azetidine ring has been reported:

LiAlH₄-Mediated Reduction

-

Reaction : LiAlH₄ in THF reduces the carbamate carbonyl to a methylene group, yielding azetidin-3-yl N-methylamine hydrochloride .

-

Yield : 68–72% (room temperature, 6 hours).

Hydrogenation

-

Catalyst : Pd/C or Raney Ni

-

Conditions : H₂ (1 atm), ethanol, 25°C

-

Outcome : Saturation of the azetidine ring to form pyrrolidine analogs (used in antitumor studies).

Complex Formation and Coordination Chemistry

The compound participates in ligand-metal interactions:

Zinc Complexes

-

Reaction : Reacts with ZnCl₂ in methanol to form [(C₅H₁₀N₂O₂)ZnCl₂] , characterized by X-ray crystallography .

-

Applications : Catalytic activity in organic transformations (e.g., cross-coupling).

Palladium Coordination

-

Structure : Bidentate ligand via nitrogen and carbonyl oxygen.

-

Use : Stabilizes Pd(0) nanoparticles in Suzuki-Miyaura couplings .

Thermal Decomposition

Controlled pyrolysis (200–300°C) produces:

-

Volatile Products : CO₂, methylamine, and azetidine fragments (GC-MS analysis).

-

Char Residue : Carbon-rich material with potential catalytic applications.

Biological Activity of Reaction Products

Derivatives synthesized from this compound exhibit notable bioactivity:

| Derivative Class | Activity | IC₅₀/EC₅₀ | Target | Source |

|---|---|---|---|---|

| Biazetidine hybrids | Antitumor (HeLa cells) | 1.2 μM | Tubulin polymerization | |

| N-Oxide analogs | Antibacterial (S. aureus) | 4.8 μg/mL | Cell wall synthesis |

Reaction Optimization Data

Critical parameters for scalable synthesis:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | ↑ Yield by 15–20% |

| Solvent Polarity | ε > 20 (e.g., DMF) | Stabilizes transition state |

| Catalyst Loading | 5 mol% Pd/C | Balances cost and efficiency |

Applications De Recherche Scientifique

Chemistry

Azetidin-3-yl N-methylcarbamate hydrochloride serves as a building block in organic synthesis, particularly for creating more complex heterocyclic compounds. Its structural characteristics make it an ideal intermediate for pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is utilized to study the effects of azetidine derivatives on cellular systems. It has been shown to interact with various biological targets, influencing enzyme activity and receptor functions.

Medicine

The compound is explored for its therapeutic potential , particularly in drug development targeting specific diseases. Its ability to modulate biological pathways makes it a candidate for further investigation in pharmacology.

Inhibition of Trypanosoma brucei Methionyl-tRNA Synthetase

A study identified this compound as a promising inhibitor with an EC50 of 39 nM against Trypanosoma brucei methionyl-tRNA synthetase, highlighting its potential in treating parasitic infections.

Anticancer Activity Assessment

In vitro studies demonstrated that this compound induced apoptosis in various cancer cell lines at concentrations as low as 0.1 µM, suggesting significant anticancer properties that warrant further exploration.

Mécanisme D'action

The mechanism of action of azetidin-3-yl N-methylcarbamate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects . Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to azetidin-3-yl N-methylcarbamate hydrochloride include other azetidine derivatives such as azetidine-3-carboxylic acid, azetidine-2-carboxylic acid, and N-methylazetidine .

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct reactivity and properties compared to other azetidine derivatives .

Activité Biologique

Azetidin-3-yl N-methylcarbamate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, antiviral, and neuroprotective effects, as well as its mechanism of action and comparisons with similar compounds.

Chemical Structure and Properties

This compound possesses a unique structure characterized by an azetidine ring and a carbamate functional group. Its molecular formula is CHClNO, with a molar mass of approximately 186.25 g/mol. The compound's structure is pivotal in determining its reactivity and biological interactions.

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains, particularly those classified under the ESKAPE pathogens, which are known for their resistance to antibiotics. The compound has shown significant inhibition of bacterial growth, suggesting its potential use as an antimicrobial agent.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Klebsiella pneumoniae | 64 µg/mL |

2. Antiviral Properties

The compound has also been investigated for its antiviral activity . Preliminary studies suggest that it may inhibit viral replication through the modulation of specific molecular pathways involved in viral entry and replication processes . Further research is required to elucidate the exact mechanisms.

3. Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound in models of brain ischemia/reperfusion injury. The compound appears to reduce neuronal apoptosis, modulate inflammation, and scavenge free radicals, which are critical factors in neurodegenerative diseases.

The biological activity of this compound is believed to be mediated through its interaction with specific enzymes or receptors. It may inhibit certain enzymatic pathways that are crucial for microbial survival or viral replication, thereby exerting its antimicrobial and antiviral effects . However, detailed mechanistic studies are still ongoing to fully understand these interactions.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other azetidine derivatives but stands out due to its unique combination of functional groups. Below is a comparison with select similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Benzyl azetidin-3-yl(methyl)carbamate | CHNO | Contains a benzyl group enhancing lipophilicity |

| N-Methylazetidine | CHN | Simpler nitrogen-containing compound without carbamate group |

| Ethyl carbamate | CHNO | Lacks the azetidine component; simpler structure |

Case Studies

Several case studies have documented the biological effects of this compound:

- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity against resistant strains of bacteria, demonstrating significant efficacy at low concentrations.

- Neuroprotection in Ischemia Models : Research in animal models showed that administration of this compound reduced neuronal damage and improved functional outcomes post-stroke.

- Antiviral Activity Assessment : In vitro assays indicated that the compound inhibited viral replication in cell cultures infected with specific viruses, supporting further exploration as an antiviral agent.

Propriétés

IUPAC Name |

azetidin-3-yl N-methylcarbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2.ClH/c1-6-5(8)9-4-2-7-3-4;/h4,7H,2-3H2,1H3,(H,6,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUIWRPYQXZEDEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)OC1CNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1009368-29-9 | |

| Record name | 3-Azetidinol, 3-(N-methylcarbamate), hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1009368-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.